

# Physical and chemical properties of 2-Amino-4-chloro-6-methylpyrimidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-chloro-6-methylpyrimidine

Cat. No.: B145687

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## An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-4-chloro-6-methylpyrimidine**. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's key identifiers, physicochemical properties, spectral data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and a representative analytical method for its characterization. Due to its role as a versatile intermediate, this guide also includes diagrams illustrating its synthesis and analytical workflow.

## Introduction

**2-Amino-4-chloro-6-methylpyrimidine** is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules.<sup>[1][2]</sup> Its structural features, including the reactive chlorine atom and the amino group, make it a valuable precursor for creating more complex molecules with applications in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> Notably, it is recognized as a nitrification inhibitor, a property of

significant interest in agriculture.[\[3\]](#)[\[4\]](#) This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Amino-4-chloro-6-methylpyrimidine** is presented below. All quantitative data has been compiled into structured tables for ease of reference and comparison.

**Table 1: Compound Identification**

| Identifier        | Value  |
|-------------------|--|
| CAS Number        | 5600-21-5 <a href="#">[5]</a>  |
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub> <a href="#">[5]</a>                           |
| Molecular Weight  | 143.57 g/mol <a href="#">[5]</a>   |
| IUPAC Name        | 4-chloro-6-methylpyrimidin-2-amine <a href="#">[6]</a>                                       |
| Synonyms          | 2-Pyrimidinamine, 4-chloro-6-methyl-; 4-Chloro-6-methyl-2-pyrimidinamine <a href="#">[6]</a> |
| InChI             | InChI=1S/C5H6CIN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) <a href="#">[6]</a>                |
| InChIKey          | NPTGVVKPLWFPPX-UHFFFAOYSA-N <a href="#">[6]</a>  |
| SMILES            | CC1=CC(=NC(=N1)N)Cl <a href="#">[6]</a>  |

**Table 2: Physical and Chemical Properties**

| Property       | Value   | Source              |
|----------------|---|---------------------|
| Physical State | White to light yellow needle-like crystals or crystalline powder.   | <a href="#">[1]</a> |
| Melting Point  | 183-186 °C (literature)   | <a href="#">[3]</a> |
| Boiling Point  | Data not available  |                     |
| Solubility     | Soluble in acetic acid (50 mg/mL), slightly soluble in ethanol.   | <a href="#">[3]</a> |
| pKa            | Data not available for this specific compound. A predicted pKa for the related compound 2,4-Diamino-6-chloropyrimidine is $3.66 \pm 0.10$ . | <a href="#">[7]</a> |

## Spectral Data

The following tables summarize the available spectral data for **2-Amino-4-chloro-6-methylpyrimidine**.

### Table 3: Spectroscopic Data

| Technique                        | Key Features  |
|----------------------------------|---|
| Mass Spectrometry (GC-MS)        | Molecular Ion ( $M^+$ ): m/z 143. Key Fragment: m/z 108.[6]   |
| Infrared (IR) Spectroscopy       | The IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine shows characteristic peaks for N-H stretching (symmetric and asymmetric) around $3390\text{ cm}^{-1}$ and $3470\text{ cm}^{-1}$ , respectively, and an NH <sub>2</sub> scissoring mode around $1650\text{ cm}^{-1}$ .[8] Similar peaks would be expected for the title compound. |
| UV-Vis Spectroscopy              | The UV-Vis spectrum of the related compound 4-amino-6-chloro-2-methylpyrimidine in methanol shows absorption maxima.[9] Specific $\lambda_{\text{max}}$ values for the title compound are not detailed in the provided search results.  |
| <sup>1</sup> H NMR Spectroscopy  | While a definitive spectrum with assigned peaks is not available in the search results, one would expect signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the amino protons.[6]   |
| <sup>13</sup> C NMR Spectroscopy | A definitive spectrum with assigned peaks is not available in the search results. One would expect signals for the methyl carbon, the three distinct aromatic carbons of the pyrimidine ring. [6]   |

## Experimental Protocols

### Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the synthesis of **2-Amino-4-chloro-6-methylpyrimidine** from 2-amino-4-hydroxy-6-methylpyrimidine.[5]

Materials:

- 2-amino-4-hydroxy-6-methylpyrimidine
- Phosphorus oxychloride ( $\text{POCl}_3$ ), freshly distilled
- Ice
- 25% Ammonia solution
- 50% Ethanol

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
- Heat the mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution.
- After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
- Cool the reaction mixture in an ice bath.
- Carefully add crushed ice to the residue.
- Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.
- Filter the resulting precipitate and wash it thoroughly with water.
- Recrystallize the crude product from 50% ethanol.
- Dry the purified product to a constant weight.

## **Analytical Method: High-Performance Liquid Chromatography (HPLC)**

This section outlines a general HPLC method suitable for the analysis of **2-Amino-4-chloro-6-methylpyrimidine**.[\[10\]](#)

**Instrumentation:**

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Newcrom R1 reverse-phase column or equivalent C18 column.

**Chromatographic Conditions:**

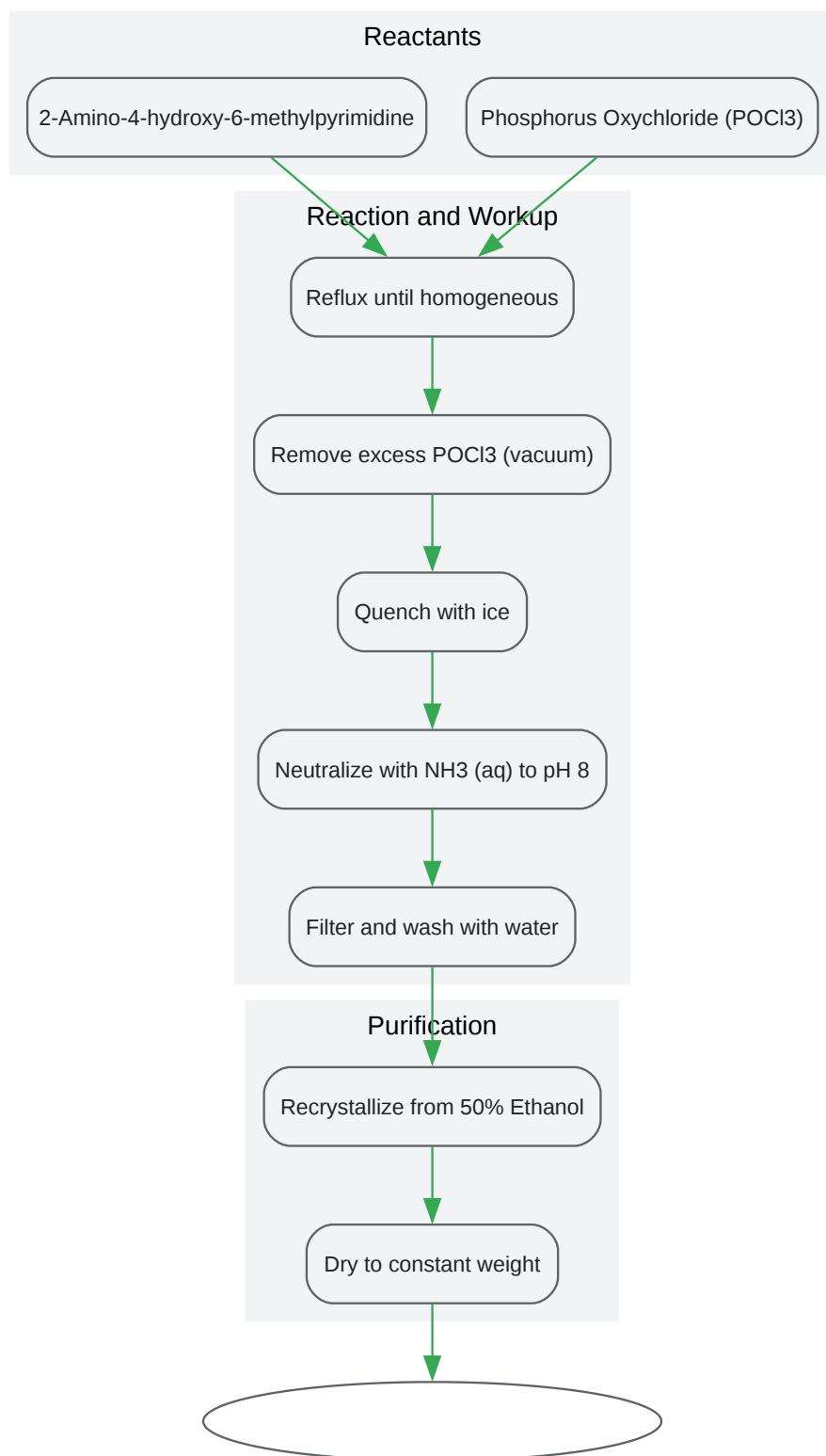
- Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acid modifier. For standard analysis, phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.
- Elution Mode: Isocratic or gradient elution can be employed depending on the sample complexity and desired separation.
- Flow Rate: Typically around 1.0 mL/min for a 4.6 mm internal diameter column.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
- Injection Volume: Dependent on the concentration of the sample solution and the sensitivity of the detector.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Amino-4-chloro-6-methylpyrimidine**.

## Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

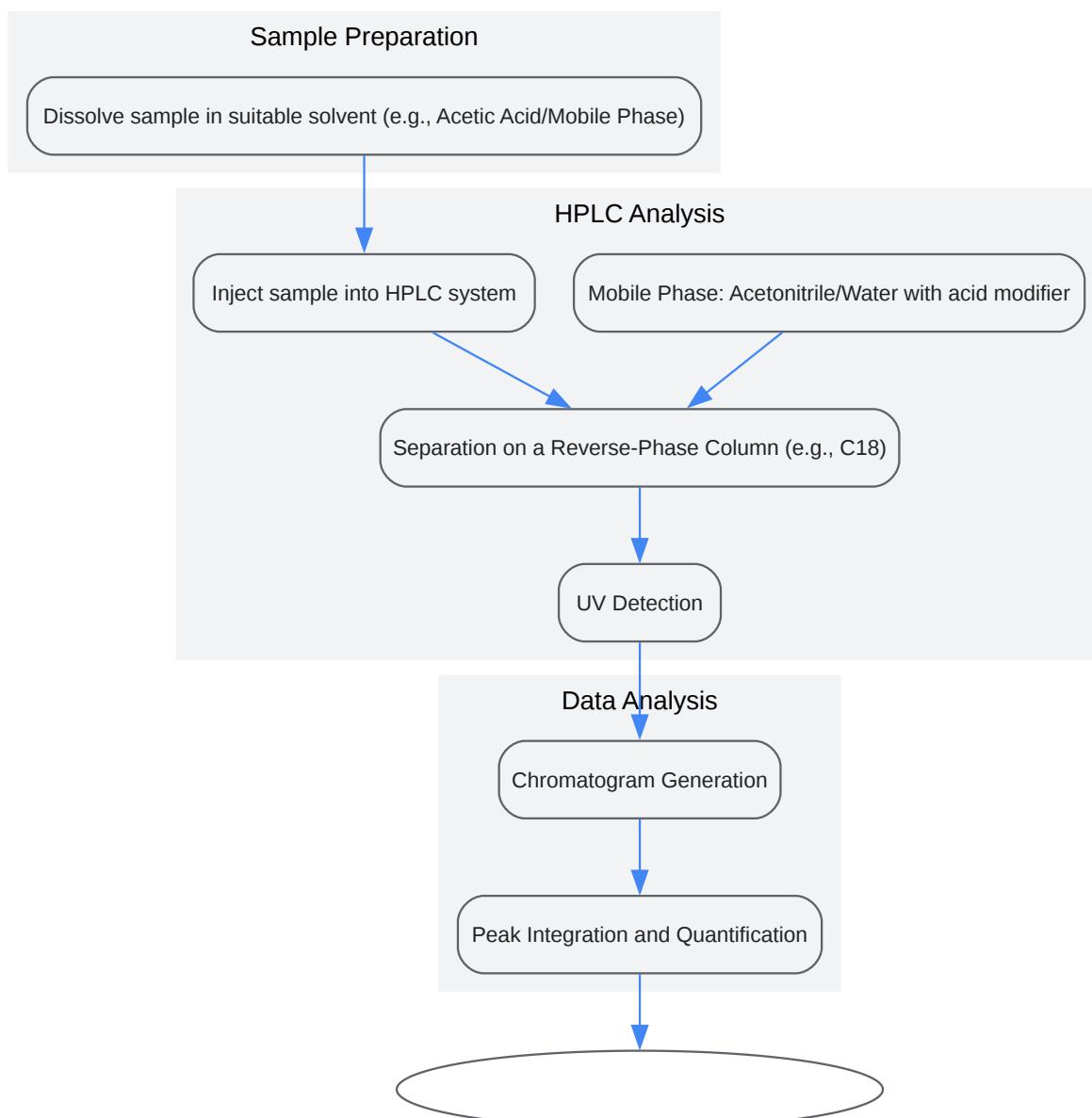
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Caption: A flowchart of the synthesis of **2-Amino-4-chloro-6-methylpyrimidine**.

## Analytical Workflow

This diagram outlines a general workflow for the analysis of **2-Amino-4-chloro-6-methylpyrimidine** using HPLC.

Analytical Workflow for 2-Amino-4-chloro-6-methylpyrimidine



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Email: [info@benchchem.com](mailto:info@benchchem.com)